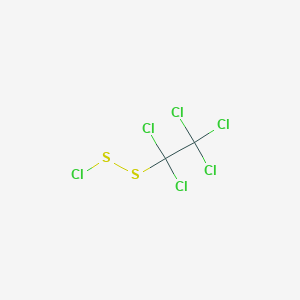![molecular formula C25H41ClN2O2 B14729852 n-[(2-Chlorophenyl)carbamoyl]octadecanamide CAS No. 6947-53-1](/img/structure/B14729852.png)
n-[(2-Chlorophenyl)carbamoyl]octadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-[(2-Chlorophenyl)carbamoyl]octadecanamide is a chemical compound with the molecular formula C25H41ClN2O2 It is characterized by the presence of a chlorophenyl group attached to a carbamoyl moiety, which is further linked to an octadecanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-[(2-Chlorophenyl)carbamoyl]octadecanamide typically involves the reaction of 2-chlorophenyl isocyanate with octadecanamide. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to control the reaction parameters precisely. The use of high-purity starting materials and solvents ensures the production of a high-quality product. The reaction is typically followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
n-[(2-Chlorophenyl)carbamoyl]octadecanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound, where the chlorine atom is replaced by the nucleophile.
Hydrolysis: The major products are the corresponding amine and carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
n-[(2-Chlorophenyl)carbamoyl]octadecanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial properties against various bacterial strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of n-[(2-Chlorophenyl)carbamoyl]octadecanamide involves its interaction with specific molecular targets. The chlorophenyl group can interact with biological membranes, potentially disrupting their integrity. The carbamoyl moiety can form hydrogen bonds with various biomolecules, affecting their function. The exact molecular pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide: This compound has a similar structure but contains a nicotinamide moiety instead of an octadecanamide chain.
1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate: This compound features a naphthalene ring and an ethylcarbamate group, differing from the octadecanamide chain in n-[(2-Chlorophenyl)carbamoyl]octadecanamide.
Uniqueness
This compound is unique due to its long octadecanamide chain, which imparts distinct physical and chemical properties. This long-chain structure can influence its solubility, melting point, and interaction with biological membranes, making it a valuable compound for various applications .
Propiedades
Número CAS |
6947-53-1 |
|---|---|
Fórmula molecular |
C25H41ClN2O2 |
Peso molecular |
437.1 g/mol |
Nombre IUPAC |
N-[(2-chlorophenyl)carbamoyl]octadecanamide |
InChI |
InChI=1S/C25H41ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(29)28-25(30)27-23-20-18-17-19-22(23)26/h17-20H,2-16,21H2,1H3,(H2,27,28,29,30) |
Clave InChI |
OCVHZUGRIZJLTH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC(=O)NC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


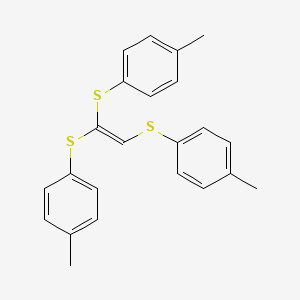
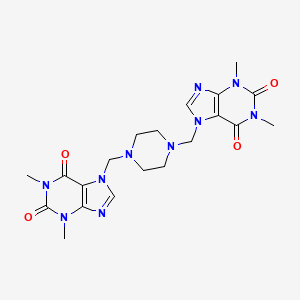
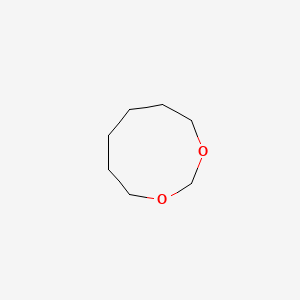
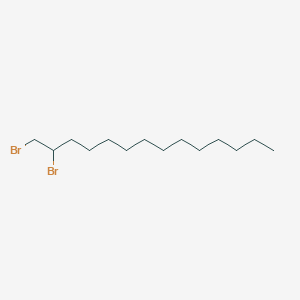
![2,5-Bis[(benzylamino)methyl]benzene-1,4-diol](/img/structure/B14729800.png)


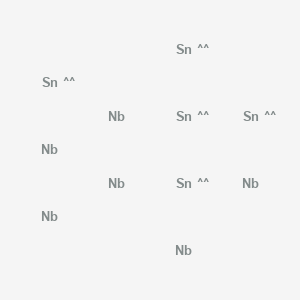
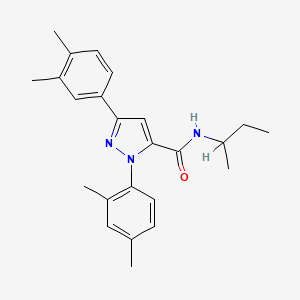
![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-2'-methyl-](/img/structure/B14729844.png)


